![molecular formula C19H22N2O4 B2994583 N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide CAS No. 900001-39-0](/img/structure/B2994583.png)
N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide, also known as DPhPD, is a chemical compound that has gained attention in the scientific community for its potential use in various applications.
Scientific Research Applications
1. Structural Investigation
The synthesis and structural investigation of oxamides, including symmetric and non-symmetric derivatives, have been a subject of research. Studies using NMR and X-ray diffraction provide insights into their molecular structures. These oxamides, including N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide, are stabilized by intramolecular hydrogen bonding, impacting their conformation in solution and solid state (Martínez-Martínez et al., 1998).
2. Biological Evaluation
Research into N-substituted benzamides, including oxamide derivatives, explores their potential biological applications. These compounds have been screened for inhibitory potential against various enzymes, revealing potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
3. Magnetic Properties
Studies on lanthanide oxamate complexes, involving oxamides, have demonstrated slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This is significant in the field of materials science, particularly in the development of magnetic materials with specific properties (Fortea-Pérez et al., 2013).
4. Anticancer Activities
Research on bimetallic complexes constructed from asymmetric N,N'-bis(substituted)-oxamide ligands, including studies on their interactions with DNA and proteins, has been conducted. These studies are crucial in the development of new anticancer agents and understanding their mechanisms of action (Li et al., 2012).
5. Coordination Chemistry
The coordination properties of N,N'-bis(coordinating group substituted)oxamides have been thoroughly investigated, with a focus on designing homo- and heterometallic species. This research is pivotal in the field of coordination chemistry for the rational design of metal complexes (Ruiz et al., 1999).
6. Electrochemical Properties
Research into the electrochemical properties of oxamato/oxamidato ligands in mono- to tetranuclear complexes has been conducted. This is particularly relevant in the study of redox properties and the design of new materials with specific electrochemical behaviors (Weheabby et al., 2019).
Mechanism of Action
Target of Action
The primary target of N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.
Mode of Action
It is believed that the compound interacts with its target, leading to changes in the protein’s conformation and function .
Pharmacokinetics
The compound’s physical and chemical properties such as its density (113g/cm3), boiling point (5593ºC at 760 mmHg), and molecular weight (35941600) suggest that it may have specific pharmacokinetic characteristics .
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-11-10-15(13-17(16)25-2)21-19(23)18(22)20-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRKNIBSGJNDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.